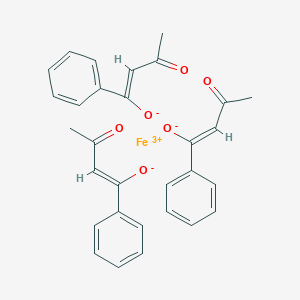

Tris(1-phenylbutane-1,3-dionato-O,O')iron

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14323-17-2 |

|---|---|

Molecular Formula |

C30H27FeO6 |

Molecular Weight |

539.4 g/mol |

IUPAC Name |

iron(3+);1-phenylbutane-1,3-dione |

InChI |

InChI=1S/3C10H9O2.Fe/c3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h3*2-7H,1H3;/q3*-1;+3 |

InChI Key |

WOFSWEPTXBQWMF-UHFFFAOYSA-N |

SMILES |

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Fe+3] |

Isomeric SMILES |

CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Fe+3] |

Canonical SMILES |

CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Fe+3] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Tris(1-phenylbutane-1,3-dionato-O,O')iron(III): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Tris(1-phenylbutane-1,3-dionato-O,O')iron(III), a coordination complex with significant potential in various chemical and biomedical applications. This document details the experimental protocol, presents key quantitative data, and illustrates the synthetic workflow.

Introduction

This compound(III), also known as iron(III) benzoylacetonate or Fe(bzac)3, is a metal-organic complex wherein three bidentate 1-phenylbutane-1,3-dionate ligands coordinate to a central iron(III) ion through their two oxygen atoms. The resulting octahedral complex is a stable, colored solid soluble in many organic solvents. The unique electronic and steric properties imparted by the phenyl-substituted β-diketonate ligand make this complex a subject of interest for catalysis, materials science, and as a precursor for iron-containing nanomaterials. This guide outlines a common and effective method for its laboratory-scale synthesis.

Experimental Protocol

The synthesis of this compound(III) is typically achieved through the reaction of an iron(III) salt with 1-phenylbutane-1,3-dione (benzoylacetone) in the presence of a base to facilitate the deprotonation of the β-diketone. An alternative method involves the use of freshly precipitated iron(III) hydroxide. The following protocol is a generalized procedure based on established methods for the synthesis of iron(III) β-diketonate complexes.

2.1. Materials and Reagents

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

1-Phenylbutane-1,3-dione (Benzoylacetone, C₁₀H₁₀O₂)

-

Sodium acetate (CH₃COONa) or Sodium hydroxide (NaOH)

-

Methanol (CH₃OH)

-

Deionized water

-

Diethyl ether or other suitable organic solvent for washing

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

-

Drying oven or desiccator

2.2. Synthesis Procedure

-

Preparation of Iron(III) Solution: Dissolve a specific amount of iron(III) chloride hexahydrate in a minimal amount of deionized water in a beaker with stirring.

-

Preparation of Ligand and Base Solutions: In a separate beaker, dissolve a stoichiometric excess (typically 3.3 equivalents) of 1-phenylbutane-1,3-dione in methanol. In a third beaker, prepare an aqueous solution of a base such as sodium acetate or sodium hydroxide. The base will act as a proton scavenger, promoting the formation of the benzoylacetonate anion.

-

Reaction Mixture: Slowly add the 1-phenylbutane-1,3-dione solution to the iron(III) chloride solution with vigorous stirring.

-

Precipitation: To the resulting mixture, add the base solution dropwise. The addition of the base will cause the pH to rise, leading to the precipitation of the deep red this compound(III) complex.

-

Digestion of the Precipitate: Gently heat the mixture with continuous stirring for a short period (e.g., 30-60 minutes) to encourage the formation of larger, more easily filterable crystals.

-

Isolation of the Product: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with deionized water to remove any unreacted salts, followed by a wash with a small amount of a suitable organic solvent like diethyl ether to remove any excess ligand.

-

Drying: Dry the final product in a drying oven at a moderate temperature or in a desiccator under vacuum to a constant weight.

Data Presentation

The following tables summarize the key quantitative data for this compound(III).

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₃₀H₂₇FeO₆ |

| Molecular Weight | 539.38 g/mol |

| Appearance | Red to reddish-brown crystalline powder |

| Melting Point | Varies with purity, typically in the range of 180-190 °C |

| Solubility | Soluble in many organic solvents such as chloroform, dichloromethane, and acetone. Insoluble in water. |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Characteristic Features |

| Infrared (IR) Spectroscopy | Strong C=O and C=C stretching vibrations in the 1500-1600 cm⁻¹ region, characteristic of the coordinated β-diketonate ligand. Absence of the broad O-H stretch from the free ligand. |

| UV-Vis Spectroscopy | Intense ligand-to-metal charge transfer (LMCT) bands in the UV region (around 250-350 nm) and weaker d-d transitions in the visible region, giving the complex its characteristic red color. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound(III).

This guide provides a foundational understanding for the synthesis of this compound(III). Researchers are encouraged to consult primary literature for specific reaction conditions and characterization data to optimize the synthesis for their particular applications.

Characterization of Tris(1-phenylbutane-1,3-dionato-O,O')iron complex

An In-Depth Technical Guide to the Characterization of Tris(1-phenylbutane-1,3-dionato-O,O')iron(III)

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the coordination complex this compound(III), also known as Iron(III) benzoylacetonate or Fe(bzac)₃. This document is intended for researchers, chemists, and material scientists. It outlines the fundamental physicochemical properties of the complex through various analytical techniques, including spectroscopic, thermal, and structural methods. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are provided to facilitate replication and further investigation.

Introduction

Tris(β-diketonato)metal complexes are a class of coordination compounds widely studied for their applications in catalysis, materials science, and as precursors for chemical vapor deposition. The complex this compound(III) consists of a central Iron(III) ion octahedrally coordinated to three bidentate 1-phenylbutane-1,3-dionate (benzoylacetonate, bzac) ligands. The phenyl group on the ligand influences the electronic properties and solubility of the complex compared to simpler analogues like Tris(acetylacetonato)iron(III) [Fe(acac)₃]. A thorough characterization is essential for understanding its structure-property relationships and exploring its potential applications. This guide details the primary analytical methods used to verify the synthesis and elucidate the structural and electronic features of this complex.

Synthesis and Structural Logic

The synthesis of Fe(bzac)₃ typically involves the reaction of an iron(III) salt with the β-diketone ligand, 1-phenylbutane-1,3-dione, in a suitable solvent. A weak base is often used to facilitate the deprotonation of the ligand, enabling its coordination to the metal center.

Caption: General workflow for the synthesis of this compound(III).

The resulting structure is a neutral, six-coordinate octahedral complex where the iron atom is bound to the six oxygen atoms of the three bidentate ligands.

Caption: Conceptual diagram of the octahedral coordination of Fe(III) by three bidentate ligands.

Experimental Protocols & Characterization Workflow

A multi-technique approach is required for a full characterization of the complex.

Caption: Workflow illustrating the comprehensive characterization of the Fe(bzac)₃ complex.

General Synthesis Protocol

-

Dissolution of Ligand: Dissolve 1-phenylbutane-1,3-dione (3.0 equivalents) in methanol.

-

Dissolution of Iron Salt: In a separate vessel, dissolve hydrated iron(III) chloride (FeCl₃·6H₂O, 1.0 equivalent) in a minimal amount of water.

-

Reaction: Add the iron(III) chloride solution dropwise to the stirring ligand solution.

-

Buffering: Add a solution of sodium acetate (3.0 equivalents) in water to the mixture to act as a buffer and promote deprotonation of the ligand.

-

Precipitation: Heat the mixture to ~60°C for 30 minutes, then allow it to cool to room temperature. A red-brown precipitate of Fe(bzac)₃ will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the product sequentially with deionized water and cold ethanol to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the purified product in a vacuum oven at 50°C.

UV-Visible (UV-Vis) Spectroscopy

-

Principle: This technique probes the electronic transitions within the molecule. For Fe(bzac)₃, the spectrum is dominated by intense Ligand-to-Metal Charge Transfer (LMCT) bands.

-

Protocol: A dilute solution of the complex (~10⁻⁵ M) is prepared in a suitable solvent (e.g., chloroform, dichloromethane, or acetonitrile). The absorbance spectrum is recorded from 200 to 800 nm using a dual-beam spectrophotometer with the pure solvent as a reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR spectroscopy identifies the characteristic vibrational frequencies of functional groups. Upon coordination to iron, the C=O and C=C stretching frequencies of the benzoylacetonate ligand are expected to shift to lower wavenumbers compared to the free ligand. New bands corresponding to Fe-O vibrations appear at lower frequencies.

-

Protocol: A small amount of the dried complex is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is recorded in the range of 4000–400 cm⁻¹.

Thermal Analysis (TGA/DSC)

-

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition pattern. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change, identifying phase transitions like melting.

-

Protocol: A small, accurately weighed sample (5-10 mg) is placed in an alumina or platinum crucible. The analysis is performed under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10 °C/min) over a temperature range of 25 °C to 800 °C.

Single-Crystal X-ray Diffraction

-

Principle: This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and overall molecular geometry.

-

Protocol: Single crystals suitable for diffraction are grown by slow evaporation of a saturated solution of the complex in an appropriate solvent system (e.g., dichloromethane/hexane). A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to solve and refine the crystal structure.

Data Presentation and Interpretation

Table 1: UV-Vis Spectroscopic Data

| Complex | Solvent | λmax (nm) | Assignment | Reference |

|---|---|---|---|---|

| Tris(β-diketonato)iron(III) | General | 270 - 380 | π → π* (ligand), LMCT | [1][2] |

| Tris(acetylacetonato)iron(III) | Acetonitrile | 270, 355, 440 (shoulder) | π → π*, LMCT |[1] |

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

| Assignment | Free Ligand (Typical) | Coordinated Ligand (Fe Complex) | Notes | Reference |

|---|---|---|---|---|

| ν(C=O) | ~1600 | 1570 - 1590 | Shift to lower frequency due to delocalization in chelate ring. | [3] |

| ν(C=C) | ~1550 | 1520 - 1540 | Coupled with C=O stretching. | [3] |

| ν(Fe-O) | N/A | 400 - 600 | Appearance confirms coordination to the metal center. |[3] |

Table 3: Thermal Analysis Data for Tris(acetylacetonato)iron(III)

| Parameter | Value | Technique | Conditions | Reference |

|---|---|---|---|---|

| Melting Point (Tfus) | ~184 °C (457 K) | DSC | - | [4] |

| Enthalpy of Fusion (ΔfusH) | 25.9 kJ/mol | DSC | - | [4] |

| Onset of Decomposition | > 200 °C | TGA | N₂ atmosphere |[5] |

Table 4: Representative Crystallographic Data for a Tris(β-diketonato)iron(III) Complex Data for Tris(3-chloropentane-2,4-dionato)iron(III) is used as a structural analogue.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Fe-O Bond Lengths | 1.9818 - 1.9957 Å |

| O-Fe-O Angle (cis) | 84.81 - 100.68 ° |

| O-Fe-O Angle (trans) | 169.06 - 171.54 ° |

| Coordination Geometry | Distorted Octahedral |

Reference:[6]

The crystallographic data confirms a slightly distorted octahedral geometry around the Fe(III) ion.[6] The Fe-O bond lengths are consistent with high-spin iron(III) complexes.[6] The deviation of the trans O-Fe-O angles from the ideal 180° indicates the degree of distortion imposed by the bite angle of the chelating ligands.[6]

Conclusion

The characterization of this compound(III) requires a combination of spectroscopic and analytical methods. UV-Vis and FT-IR spectroscopy confirm the electronic structure and the coordination of the ligand to the iron center. Thermal analysis provides critical information on the material's stability and phase behavior. Finally, single-crystal X-ray diffraction offers unequivocal proof of its molecular structure and coordination geometry. The protocols and data presented in this guide serve as a foundational reference for the synthesis, purification, and comprehensive analysis of this complex.

References

- 1. mdpi.com [mdpi.com]

- 2. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Ferric tris(acetylacetonate) [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Tris(1-phenylbutane-1,3-dionato-O,O')iron(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Tris(1-phenylbutane-1,3-dionato-O,O')iron(III), a coordination complex of significant interest in various chemical and biomedical fields. This document summarizes its crystallographic data, details the experimental protocols for its synthesis and characterization, and visualizes key experimental workflows.

Crystallographic Data Summary

The crystal structure of this compound(III), also known as iron(III) benzoylacetonate or Fe(bzac)₃, has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data presented here pertains to the meridional (mer) isomer, which has been identified as the solid-state structure.[1]

The following table summarizes the key crystallographic and structural parameters obtained from the crystallographic information file (CIF) deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1447615.[1]

| Parameter | Value |

| Empirical Formula | C₃₀H₂₇FeO₆ |

| Formula Weight | 539.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 16.589(3) Å, b = 9.998(2) Å, c = 16.669(3) Å |

| α = 90°, β = 111.96(3)°, γ = 90° | |

| Volume | 2562.9(9) ų |

| Z | 4 |

| Density (calculated) | 1.399 Mg/m³ |

| Absorption Coefficient | 0.686 mm⁻¹ |

| F(000) | 1124 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.29 to 25.00° |

| Index ranges | -19<=h<=19, -11<=k<=11, -19<=l<=19 |

| Reflections collected | 22736 |

| Independent reflections | 4512 [R(int) = 0.0496] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4512 / 0 / 334 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2sigma(I)] | R1 = 0.0441, wR2 = 0.1085 |

| R indices (all data) | R1 = 0.0616, wR2 = 0.1193 |

| Largest diff. peak and hole | 0.386 and -0.407 e.Å⁻³ |

Molecular Geometry

The iron(III) center adopts a distorted octahedral coordination geometry, chelated by three 1-phenylbutane-1,3-dionato ligands. Each ligand coordinates to the iron atom through its two oxygen atoms. The table below presents selected bond lengths and angles for the mer-[Fe(bzac)₃] complex.

| Bond | Length (Å) | Angle | Degree (°) |

| Fe(1)-O(1) | 2.008(2) | O(1)-Fe(1)-O(2) | 89.12(8) |

| Fe(1)-O(2) | 1.993(2) | O(3)-Fe(1)-O(4) | 89.33(8) |

| Fe(1)-O(3) | 2.016(2) | O(5)-Fe(1)-O(6) | 88.94(8) |

| Fe(1)-O(4) | 1.987(2) | O(1)-Fe(1)-O(3) | 91.93(8) |

| Fe(1)-O(5) | 2.023(2) | O(2)-Fe(1)-O(4) | 178.20(9) |

| Fe(1)-O(6) | 1.986(2) | O(5)-Fe(1)-O(6) | 88.94(8) |

Experimental Protocols

Synthesis of this compound(III)

A general and effective method for the synthesis of tris(β-diketonato)iron(III) complexes involves the reaction of an iron(III) salt with the corresponding β-diketone in the presence of a base. A widely adopted procedure is as follows:

Caption: Workflow for the synthesis of this compound(III).

-

Preparation of Iron(III) Hydroxide (in-situ): An aqueous solution of iron(III) chloride (FeCl₃) is treated with a base, such as sodium hydroxide or ammonia, to precipitate iron(III) hydroxide (Fe(OH)₃).

-

Reaction with Ligand: The freshly prepared iron(III) hydroxide precipitate is then reacted with a stoichiometric excess of 1-phenylbutane-1,3-dione (benzoylacetone) dissolved in a suitable solvent like ethanol.

-

Complex Formation: The mixture is heated and stirred to facilitate the coordination of the deprotonated benzoylacetonate ligands to the iron(III) center, forming the tris-chelate complex.

-

Isolation and Purification: The resulting solid product is isolated by filtration, washed with water and ethanol to remove unreacted starting materials and byproducts, and then dried under vacuum.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation or vapor diffusion techniques.

Caption: General workflow for the crystallization of this compound(III).

A common method involves dissolving the crude Fe(bzac)₃ in a minimal amount of a good solvent (e.g., dichloromethane or chloroform) and then allowing the solvent to evaporate slowly at room temperature. Alternatively, single crystals can be grown by layering a solution of the complex with a less polar "anti-solvent" (e.g., hexane or pentane), leading to gradual precipitation of the crystalline material.

X-ray Data Collection and Structure Refinement

The crystallographic data for this compound(III) was collected on a Bruker AXS SMART APEX II CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å). The data was collected at a temperature of 100(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.

Caption: Workflow for X-ray data collection and structure refinement.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound(III). The detailed crystallographic data, molecular geometry, and experimental protocols offer valuable information for researchers in coordination chemistry, materials science, and drug development. The provided workflows serve as a clear guide for the synthesis, crystallization, and structural determination of this and similar metal complexes. The availability of the full crystallographic data through the CCDC allows for further in-silico studies and a deeper understanding of the structure-property relationships of this important iron complex.

References

Navigating the Spectral Maze: An In-depth Technical Guide to the ¹H NMR Spectrum of Tris(1-phenylbutane-1,3-dionato-O,O')iron(III)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of Tris(1-phenylbutane-1,3-dionato-O,O')iron(III), a high-spin paramagnetic coordination complex. Due to the paramagnetic nature of the Fe(III) center, the ¹H NMR spectrum of this compound deviates significantly from those of diamagnetic organic molecules, presenting unique challenges and interpretative considerations. This document outlines the expected spectral features, a detailed experimental protocol for data acquisition, and the underlying principles governing the appearance of the spectrum.

The Impact of Paramagnetism on ¹H NMR Spectra

The this compound(III) complex contains a high-spin iron(III) center, which possesses five unpaired electrons. The magnetic moment arising from these unpaired electrons exerts a profound influence on the neighboring protons, leading to two primary effects on the ¹H NMR spectrum:

-

Extreme Chemical Shift Dispersion: The signals are shifted far outside the typical 0-10 ppm range observed for diamagnetic compounds. These shifts, known as paramagnetic shifts, can be either downfield or upfield and are highly sensitive to the distance and geometric relationship between the proton and the paramagnetic center.

-

Significant Line Broadening: The interaction with the unpaired electrons provides an efficient mechanism for nuclear spin relaxation, resulting in a dramatic broadening of the NMR signals.[1][2] The resonances can be several hundred to thousands of Hertz wide, often obscuring fine coupling details.[1]

These effects make the direct acquisition and interpretation of the ¹H NMR spectrum of such complexes a non-trivial task, requiring specialized experimental setups and a thorough understanding of the underlying theory.

Predicted ¹H NMR Data

The structure of the 1-phenylbutane-1,3-dionato ligand is as follows:

The table below summarizes the predicted ¹H NMR data for this compound(III). The chemical shifts are estimates and are expected to be very broad.

| Proton Assignment | Abbreviation | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Rationale for Estimation |

| Phenyl Protons | H-Ph | 10 to 30 | Broad multiplet | The phenyl group protons are relatively distant from the Fe(III) center, but will still experience significant downfield shifts and broadening. |

| Methine Proton | H-CH | -10 to -30 | Broad singlet | The methine proton is in close proximity to the paramagnetic center and is expected to be significantly shifted, potentially upfield. |

| Methyl Protons | H-CH₃ | 30 to 50 | Broad singlet | The terminal methyl protons are also relatively close to the iron center and are anticipated to show a large downfield shift and significant broadening. |

Note: The actual chemical shifts can be highly sensitive to the solvent, temperature, and specific geometry of the complex in solution.

Detailed Experimental Protocol for Paramagnetic ¹H NMR

Acquiring a meaningful ¹H NMR spectrum of a paramagnetic compound like this compound(III) requires optimization of the experimental parameters to account for the broad signals and large spectral width.

1. Sample Preparation:

-

Solvent: Use a deuterated solvent in which the complex is highly soluble to obtain a strong signal. Chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂) are common choices.

-

Concentration: A relatively high concentration (20-50 mM) is often necessary to observe the broad resonances above the baseline noise.

-

Purity: Ensure the sample is free from diamagnetic impurities that could give rise to sharp, interfering signals.

2. NMR Spectrometer Setup:

-

Spectrometer: A high-field NMR spectrometer (≥ 400 MHz) is advantageous for better signal dispersion.

-

Probe: A standard ¹H broadband probe is suitable. Ensure the probe is properly tuned and matched.

-

Temperature: Maintain a constant and accurately known temperature, as paramagnetic shifts are temperature-dependent.

3. Acquisition Parameters ("Paramagnetic Protocol"):

-

Spectral Width (SW): Set a very large spectral width, for example, 200 ppm or greater, to ensure all paramagnetically shifted signals are captured.

-

Acquisition Time (AT): Use a short acquisition time (e.g., 0.1 to 0.5 seconds) due to the rapid decay of the signal (fast T₂ relaxation).

-

Relaxation Delay (D1): Employ a very short relaxation delay (e.g., 0.1 seconds or less) to allow for a high number of scans in a reasonable time, which is crucial for improving the signal-to-noise ratio of broad peaks.

-

Pulse Width: Use a calibrated 90° pulse.

-

Number of Scans (NS): A large number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

-

Apodization: Apply a significant line-broadening factor (e.g., 50-100 Hz) during Fourier transformation to improve the signal-to-noise ratio of the broad peaks, at the expense of resolution.

-

Phasing and Baseline Correction: Careful phasing and baseline correction are critical for accurate integration and interpretation of the broad signals.

Experimental Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of the ¹H NMR spectrum of a paramagnetic iron complex.

Caption: Workflow for Paramagnetic ¹H NMR Spectroscopy.

Conclusion

The ¹H NMR spectrum of this compound(III) is characterized by broad, significantly shifted resonances due to the paramagnetic nature of the Fe(III) center. While this presents challenges for routine NMR spectroscopy, a carefully designed experimental approach allows for the acquisition of a characteristic spectrum. The interpretation of such a spectrum provides valuable insights into the electronic and structural properties of the complex, which are crucial for its application in fields such as catalysis and drug development. This guide provides the foundational knowledge for researchers to successfully acquire and interpret the ¹H NMR data for this and similar paramagnetic iron complexes.

References

Physical and chemical properties of iron(III) benzoylacetonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) benzoylacetonate, with the chemical formula Fe(C₁₀H₉O₂)₃, is a coordination complex of iron in its +3 oxidation state with three benzoylacetonate ligands. As a member of the metal β-diketonate family, this compound has garnered significant interest due to its versatile applications in various chemical transformations. Its properties, including solubility in organic solvents and catalytic activity, make it a valuable tool in both academic research and industrial processes. This technical guide provides a comprehensive overview of the physical and chemical properties of iron(III) benzoylacetonate, detailed experimental protocols for its synthesis and characterization, and a summary of its applications.

Physical Properties

Iron(III) benzoylacetonate is a red-brown, odorless powder that is stable under normal laboratory conditions.[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₀FeO₆ | [1] |

| Molecular Weight | 542.4 g/mol | [1] |

| Appearance | Red-brown odorless powder | [1] |

| Melting Point | 218.5-220.3 °C | [1] |

| Solubility in Water | Insoluble | [1] |

Solubility in Organic Solvents

The solubility of iron(III) benzoylacetonate in various organic solvents was determined over a range of temperatures. The solubility generally increases with increasing temperature.[2]

| Solvent | Temperature (K) | Molar Fraction Solubility (10³) |

| Acetonitrile | 268.15 | 1.85 |

| 278.15 | 2.54 | |

| 288.15 | 3.49 | |

| 298.15 | 4.79 | |

| Diethyl Ether | 268.15 | 0.89 |

| 278.15 | 1.23 | |

| 288.15 | 1.69 | |

| 298.15 | 2.32 | |

| Ethyl Acetate | 268.15 | 2.11 |

| 278.15 | 2.85 | |

| 288.15 | 3.85 | |

| 298.15 | 5.19 | |

| Methyl Acetate | 268.15 | 1.52 |

| 278.15 | 2.08 | |

| 288.15 | 2.84 | |

| 298.15 | 3.88 |

Chemical Properties and Structure

Iron(III) benzoylacetonate is an octahedral complex. The benzoylacetonate ligand is unsymmetrical, which can lead to the formation of two possible geometric isomers: facial (fac) and meridional (mer).[1] In the solid state, iron(III) benzoylacetonate has been found to crystallize as the mer isomer.[1] Both isomers are high-spin d⁵ complexes.[1]

Caption: Geometric isomers of iron(III) benzoylacetonate.

The compound is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents.[1] It can undergo thermal decomposition at elevated temperatures.

Catalytic Activity

Iron(III) β-diketonate complexes, including iron(III) benzoylacetonate, are known to catalyze a variety of organic reactions. Their catalytic activity stems from the ability of the iron center to exist in multiple oxidation states and to coordinate with substrates. Examples of reactions catalyzed by related iron(III) acetylacetonate include cross-coupling reactions, oxidations, and polymerizations.[3][4]

Experimental Protocols

Synthesis of Iron(III) Benzoylacetonate

A general method for the synthesis of iron(III) β-diketonates involves the reaction of an iron(III) salt with the corresponding β-diketone in the presence of a base. The following is a representative protocol adapted from the synthesis of similar complexes.[5]

Caption: Synthesis workflow for iron(III) benzoylacetonate.

Procedure:

-

Dissolve iron(III) chloride hexahydrate in a minimal amount of deionized water.

-

In a separate flask, dissolve benzoylacetone and a stoichiometric amount of a suitable base (e.g., sodium hydroxide or sodium acetate) in ethanol.

-

Slowly add the iron(III) chloride solution to the benzoylacetone solution with constant stirring.

-

A precipitate of iron(III) benzoylacetonate will form. Continue stirring the mixture at room temperature for a specified time to ensure complete reaction.

-

Collect the solid product by filtration (e.g., using a Büchner funnel).

-

Wash the precipitate with deionized water to remove any unreacted salts, followed by a wash with cold ethanol.

-

Dry the purified product under vacuum to obtain the final red-brown powder.

Characterization Methods

UV-Vis spectroscopy is a useful technique for characterizing the electronic structure of iron(III) benzoylacetonate. In acetonitrile, it exhibits a strong absorption band with a maximum (λmax) at 298 nm.[1] This absorption is attributed to a ligand-to-metal charge transfer (LMCT) transition.

General Protocol:

-

Prepare a dilute solution of iron(III) benzoylacetonate in a suitable UV-transparent solvent (e.g., acetonitrile).

-

Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

IR spectroscopy provides information about the vibrational modes of the molecule and can confirm the coordination of the benzoylacetonate ligand to the iron center. The spectrum will show characteristic bands for the C=O and C=C stretching vibrations of the chelate ring, typically in the region of 1500-1600 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the enol form of the free ligand indicates the formation of the complex.

General Protocol:

-

Prepare a sample of the solid iron(III) benzoylacetonate, typically as a KBr pellet or a mull in Nujol.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.

-

Analyze the spectrum to identify the characteristic vibrational bands of the coordinated benzoylacetonate ligand.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability and decomposition of iron(III) benzoylacetonate. For the related compound, iron(III) acetylacetonate, TGA shows a major weight loss corresponding to the decomposition of the complex, often starting around 180-200 °C. The DSC curve would show endothermic or exothermic peaks associated with melting and decomposition processes.

General Protocol:

-

Place a small, accurately weighed sample of iron(III) benzoylacetonate into an appropriate TGA/DSC pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss as a function of temperature (TGA) and the heat flow into or out of the sample (DSC).

-

Analyze the resulting thermograms to determine the decomposition temperatures and characterize the thermal events.

Conclusion

Iron(III) benzoylacetonate is a well-characterized coordination complex with defined physical and chemical properties that make it a valuable compound for various applications in chemistry. Its synthesis is straightforward, and its properties can be readily characterized using standard analytical techniques. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with or considering the use of this versatile iron complex.

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. Determination of Solubility and Thermodynamic Analysis of Iron(III) β-Diketonate Compounds in Pure Solvents - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 3. researchgate.net [researchgate.net]

- 4. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Magnetic Susceptibility of Tris(1-phenylbutane-1,3-dionato-O,O')iron

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the magnetic properties of Tris(1-phenylbutane-1,3-dionato-O,O')iron, a coordination complex of significant interest in various chemical and biomedical fields. This document outlines the theoretical basis for its paramagnetism, presents relevant magnetic susceptibility data, and offers detailed experimental protocols for its measurement. The information is intended to support researchers and professionals in the fields of inorganic chemistry, materials science, and drug development in understanding and utilizing the magnetic characteristics of this compound.

Introduction to the Magnetic Properties of this compound

This compound, also known as iron(III) benzoylacetonate or Fe(bzac)₃, is a coordination complex where a central iron(III) ion is chelated by three benzoylacetonate ligands. The magnetic properties of this complex are primarily determined by the electronic configuration of the Fe(III) ion. Iron(III) is a d⁵ metal ion, meaning it has five electrons in its d-orbitals.

In an octahedral ligand field, such as the one created by the six oxygen atoms of the three bidentate benzoylacetonate ligands, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e_g set. For Fe(III), a crucial factor is the spin state, which can be either high-spin or low-spin, depending on the ligand field strength. This compound is a paramagnetic compound.[1] Both the facial (fac) and meridional (mer) isomers of Tris(benzoylacetonato-κ²O,O')iron(III) are high-spin d⁵ complexes.[1] In a high-spin d⁵ configuration, each of the five d-orbitals is occupied by a single electron, resulting in five unpaired electrons.[2] This abundance of unpaired electrons is the origin of the compound's significant paramagnetism.[2]

The magnetic moment of a similar Fe(III) β-diketonate complex has been reported to be 5.87 B.M., which is in close agreement with the theoretical spin-only magnetic moment for five unpaired electrons (5.92 B.M.).[3] This confirms the high-spin d⁵ electronic structure of such complexes.

Quantitative Magnetic Data

The magnetic properties of this compound are summarized in the table below. The data is based on typical values for high-spin Fe(III) β-diketonate complexes.

| Parameter | Value | Unit | Notes |

| Metal Ion | Fe(III) | - | Central metal ion in the complex. |

| d-electron Count | 5 | - | Corresponds to the electronic configuration of Fe(III). |

| Spin State | High-spin | - | Each d-orbital is singly occupied. |

| Number of Unpaired Electrons (n) | 5 | - | Leads to strong paramagnetic behavior.[2] |

| Theoretical Spin-only Magnetic Moment (μ_so) | 5.92 | B.M. | Calculated using the formula μ_so = √[n(n+2)].[4] |

| Experimental Magnetic Moment (μ_eff) | ~5.87 | B.M. | Based on a similar Fe(III) β-diketonate complex.[3] |

Experimental Protocols for Magnetic Susceptibility Measurement

The determination of the magnetic susceptibility of a compound like this compound can be accomplished through various experimental techniques. The most common methods include the Gouy balance, the Evans method (NMR spectroscopy), and SQUID magnetometry.

Gouy Balance Method

The Gouy balance is a classical and straightforward method for measuring magnetic susceptibility.[5][6] It relies on measuring the apparent change in mass of a sample when it is placed in a magnetic field.[6]

Principle: A cylindrical sample is suspended from a balance such that one end is in a region of high magnetic field and the other is in a region of negligible field.[1] Paramagnetic substances are drawn into the magnetic field, leading to an apparent increase in weight, while diamagnetic substances are repelled, causing an apparent decrease in weight.[5]

Methodology:

-

Sample Preparation: A powdered sample of this compound is packed uniformly into a long, cylindrical Gouy tube.

-

Initial Measurement: The sample tube is suspended from a balance, and its weight is recorded in the absence of a magnetic field (W₁).

-

Magnetic Field Application: The electromagnet is turned on to a calibrated and stable field strength.

-

Final Measurement: The weight of the sample in the presence of the magnetic field is recorded (W₂).

-

Calculation: The change in weight (ΔW = W₂ - W₁) is used to calculate the gram magnetic susceptibility (χ_g) using the following formula:

χ_g = (2 * g * ΔW) / (H² * A)

where:

-

g is the acceleration due to gravity.

-

ΔW is the change in weight.

-

H is the magnetic field strength.

-

A is the cross-sectional area of the sample.

-

-

Molar Susceptibility: The molar magnetic susceptibility (χ_m) is then calculated by multiplying the gram susceptibility by the molar mass (M) of the compound:

χ_m = χ_g * M

Evans Method (NMR Spectroscopy)

The Evans method is a widely used technique that utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to determine the magnetic susceptibility of a paramagnetic substance in solution.[7]

Principle: The chemical shift of a reference compound (often the solvent) in an NMR spectrum is sensitive to the bulk magnetic susceptibility of the solution.[7] A paramagnetic solute will cause a shift in the resonance frequency of the reference compound.[7]

Methodology:

-

Sample Preparation: Two solutions are prepared in a suitable deuterated solvent:

-

Solution A (Reference): The pure deuterated solvent.

-

Solution B (Sample): A solution of this compound of known concentration in the same deuterated solvent.

-

-

NMR Tube Preparation: A coaxial NMR tube is used. The inner capillary is filled with Solution A, and the outer tube is filled with Solution B.

-

NMR Measurement: The ¹H NMR spectrum of the sample is acquired. The spectrum will show two peaks for the reference solvent, one from the inner tube and one from the outer tube.

-

Data Analysis: The difference in the chemical shifts (Δδ in ppm) of the two solvent peaks is measured.

-

Calculation: The molar magnetic susceptibility (χ_m) is calculated using the Evans equation:

χ_m = (3 * Δδ) / (4 * π * c) + χ_m(solvent)

where:

-

Δδ is the difference in chemical shift in ppm.

-

c is the molar concentration of the paramagnetic sample.

-

χ_m(solvent) is the molar magnetic susceptibility of the solvent (a known value that is often negligible).

-

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument used to measure very small magnetic fields. It is the most accurate method for determining the magnetic properties of materials.

Principle: A SQUID consists of a superconducting ring containing one or two Josephson junctions. The quantum mechanical properties of this setup allow for the detection of extremely small changes in magnetic flux. The sample is moved through a set of superconducting detection coils, and the induced current, which is proportional to the sample's magnetic moment, is measured by the SQUID.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the powdered this compound sample is placed in a gelatin capsule or other suitable sample holder.

-

Measurement Setup: The sample is loaded into the SQUID magnetometer. The desired temperature range and magnetic field strength are set.

-

Data Collection: The magnetic moment of the sample is measured as a function of temperature and/or applied magnetic field.

-

Data Analysis: The raw data (magnetic moment) is converted to molar magnetic susceptibility (χ_m) using the following relation:

χ_m = (M * m) / (H * w)

where:

-

M is the molar mass of the compound.

-

m is the measured magnetic moment.

-

H is the applied magnetic field.

-

w is the mass of the sample.

-

Visualizations

Experimental Workflow for Magnetic Susceptibility Measurement

The following diagram illustrates a generalized workflow for the experimental determination of magnetic susceptibility.

Caption: Generalized workflow for magnetic susceptibility determination.

Conclusion

This compound is a classic example of a paramagnetic high-spin d⁵ coordination complex. Its significant magnetic moment arises from the presence of five unpaired electrons in the Fe(III) center. The magnetic susceptibility of this compound can be reliably determined using a variety of established techniques, including the Gouy balance, Evans method, and SQUID magnetometry. A thorough understanding of these experimental protocols and the theoretical underpinnings of its magnetic behavior is essential for researchers working with this and related paramagnetic compounds in diverse scientific and industrial applications.

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. doubtnut.com [doubtnut.com]

- 5. mdpi.com [mdpi.com]

- 6. β‑Diketonate-Iron(III) Complex: A Versatile Fluorine-19 MRI Signal Enhancement Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Magnetic susceptibility - Wikipedia [en.wikipedia.org]

The Intricate Electronic Landscape of Iron β-Diketonate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Iron, an element central to numerous biological processes and catalytic applications, forms a diverse and fascinating class of coordination compounds with β-diketonate ligands. The electronic structure of these complexes is the linchpin of their reactivity, magnetic properties, and potential as therapeutic agents. This technical guide provides an in-depth exploration of the electronic characteristics of iron β-diketonate complexes, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing the fundamental principles governing their behavior.

Core Electronic Principles: Spin States and d-Orbital Splitting

The electronic properties of iron β-diketonate complexes are largely dictated by the oxidation state of the iron center (commonly Fe(II) or Fe(III)) and its spin state. In a typical octahedral coordination environment created by three bidentate β-diketonate ligands, the five degenerate d-orbitals of the iron atom are split into two energy levels: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²).

The distribution of electrons within these orbitals determines the complex's spin state. For Fe(III), a d⁵ system, two possibilities arise:

-

High-Spin (S = 5/2): When the ligand field splitting energy (Δo) is smaller than the spin-pairing energy, electrons will occupy all five d-orbitals individually before pairing up, resulting in five unpaired electrons. This is common for iron(III) β-diketonates.[1]

-

Low-Spin (S = 1/2): With strong-field ligands that induce a large Δo, it becomes energetically more favorable for electrons to pair in the lower t₂g orbitals, leading to only one unpaired electron.

Similarly, for Fe(II), a d⁶ system, high-spin (S = 2) and low-spin (S = 0, diamagnetic) states are possible. The nature of the β-diketonate ligand and the overall coordination geometry play a crucial role in influencing the spin state.[2]

d-Orbital Splitting in High-Spin and Low-Spin Octahedral Fe(III) Complexes.

Spectroscopic Characterization: Unveiling the Electronic Structure

A suite of spectroscopic techniques is employed to experimentally probe the electronic structure of iron β-diketonate complexes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the complex. The spectra of iron(III) β-diketonate complexes are typically characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV and near-UV regions, and weaker, often broad d-d transition bands in the visible region. For instance, tris(acetylacetonato)iron(III), Fe(acac)₃, exhibits a strong band around 270 nm and a shoulder at approximately 440 nm.[3] The precise energies and intensities of these bands are sensitive to the substituents on the β-diketonate ligand and the solvent environment.[4][5]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic species like high-spin Fe(III) and Fe(II) complexes. For high-spin Fe(III) (S = 5/2) systems, the spectra can be complex due to zero-field splitting (ZFS), which lifts the degeneracy of the spin sublevels. The ZFS parameters, D (axial) and E (rhombic), provide information about the symmetry of the ligand field. Signals at g-values around 4.3 are characteristic of high-spin Fe(III) in a rhombic environment, while signals near g = 2.0 and other values can indicate different symmetries or spin states.[6]

Mössbauer Spectroscopy

Mössbauer spectroscopy, particularly using the ⁵⁷Fe isotope, is exquisitely sensitive to the local chemical environment of the iron nucleus. Key parameters obtained from Mössbauer spectra include:

-

Isomer Shift (δ): This parameter is related to the electron density at the nucleus and can help distinguish between different oxidation states (Fe²⁺ vs. Fe³⁺) and spin states.

-

Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the iron's coordination sphere.

High-spin Fe(III) complexes typically exhibit small isomer shifts and quadrupole splittings, while high-spin Fe(II) complexes show larger values for both parameters.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for representative iron β-diketonate complexes, compiled from the literature.

Table 1: Spectroscopic Data for Tris(β-diketonato)iron(III) Complexes

| Complex | Ligand (RCOCHCOR') | λmax (nm) (Assignment) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Magnetic Moment (μB) |

| [Fe(acac)₃] | R=R'=CH₃ | 270 (LMCT), 355, 440 (d-d shoulder)[3] | ~0.4 | ~0.0 | ~5.9[9] |

| [Fe(tfaa)₃] | R=CH₃, R'=CF₃ | 271 (LMCT), 360, 450 (d-d shoulder)[3] | - | - | - |

| [Fe(ba)₃] | R=C₆H₅, R'=CH₃ | 250, 298 (LMCT)[3] | - | - | - |

| [Fe(tfba)₃] | R=C₆H₅, R'=CF₃ | 251, 336 (LMCT), 415 (d-d shoulder)[3] | - | - | - |

Table 2: Structural and Magnetic Data for Selected Iron β-Diketonate Complexes

| Complex | Fe Oxidation State | Spin State (S) | Fe-O Bond Length (Å) | Fe-N Bond Length (Å) | Zero-Field Splitting (D) (cm⁻¹) |

| [FeL₂Bipy]Cl | Fe(III) | 5/2 (High-Spin)[10] | 1.884[10] | 1.971[10] | - |

| (nacnacᵗBu)FeCl | Fe(II) | 2 (High-Spin)[11] | - | - | -37 ± 1[11] |

| (nacnacᵗBu)FeCH₃ | Fe(II) | 2 (High-Spin)[11] | - | - | -37 ± 1[11] |

L = 1-(4-fluoro-phenyl)-3-(4-bromo-phenyl)propane-1,3-dione; Bipy = 2,2′-bipyridine; nacnacᵗBu = bulky β-diketiminate ligand.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these complexes.

General Synthesis of Tris(β-diketonato)iron(III) Complexes

A common synthetic route involves the reaction of an iron(III) salt, such as ferric chloride (FeCl₃), with the desired β-diketone in a suitable solvent.[12]

Protocol:

-

Dissolve FeCl₃ in an appropriate solvent (e.g., water or ethanol).

-

Separately, dissolve the β-diketone ligand in a solvent, often with the addition of a base (e.g., sodium hydroxide or ammonia) to deprotonate the ligand and facilitate coordination.

-

Slowly add the ligand solution to the iron salt solution with stirring.

-

The resulting complex often precipitates from the solution and can be collected by filtration.

-

The crude product is then washed with the solvent and can be purified by recrystallization.

General workflow for the synthesis of tris(β-diketonato)iron(III) complexes.

UV-Vis Spectroscopy Protocol

-

Prepare solutions of the iron β-diketonate complex in a suitable, UV-transparent solvent (e.g., acetonitrile, dichloromethane) at a known concentration.[5]

-

Use a dual-beam spectrophotometer and record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

-

Data is typically plotted as absorbance versus wavelength (nm).

EPR Spectroscopy Protocol

-

Prepare a solution of the complex in a suitable glassing solvent (a solvent that forms a glass upon freezing, e.g., a mixture of DMF/THF).[6]

-

The solution is placed in a quartz EPR tube and flash-frozen in liquid nitrogen.

-

The EPR spectrum is recorded at cryogenic temperatures (e.g., 10 K).

-

Spectra are typically recorded at X-band frequency (~9.5 GHz).

-

Simulation of the experimental spectrum is often required to extract accurate g-values and ZFS parameters.

Mössbauer Spectroscopy Protocol

-

For solid-state measurements, the powdered sample (enriched with ⁵⁷Fe if necessary) is placed in a sample holder.

-

The sample is cooled to cryogenic temperatures (e.g., 4.2 K) in a cryostat.

-

A Mössbauer spectrum is obtained by moving a radioactive ⁵⁷Co source relative to the sample and detecting the resonant absorption of gamma rays.

-

The resulting spectrum of transmission versus source velocity is fitted with appropriate theoretical models to extract the isomer shift and quadrupole splitting.[7]

Logical Relationships in Electronic Structure Analysis

The interpretation of experimental data relies on a logical framework that connects spectroscopic observables to the underlying electronic structure.

Logical flow from experimental data to the electronic structure model.

Conclusion and Future Directions

The electronic structure of iron β-diketonate complexes is a rich and multifaceted field of study. A comprehensive understanding, achieved through a combination of synthesis, advanced spectroscopic techniques, and computational modeling, is essential for harnessing their potential. For professionals in drug development, the ability to tune the electronic properties of these complexes by modifying the β-diketonate ligand offers a pathway to designing novel therapeutic agents with specific redox activities or ligand exchange kinetics. Future research will likely focus on developing complexes with finely tuned electronic structures for applications in catalysis, materials science, and medicine, further underscoring the importance of the fundamental principles outlined in this guide.

References

- 1. youtube.com [youtube.com]

- 2. Low-spin versus high-spin ground state in pseudo-octahedral iron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EPR and Mössbauer Spectroscopy, and DFT Analysis of a High-Spin FeIV-oxo Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mössbauer and EPR detection of iron trafficking kinetics and possibly labile iron pools in whole Saccharomyces cerevisiae cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. Electronic Structure of Three-Coordinate FeII and CoII β-Diketiminate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes : Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to Tris(1-phenylbutane-1,3-dionato-O,O')iron and its Role as an Iron Chelator

Chemical Identity and Alternative Names

Tris(1-phenylbutane-1,3-dionato-O,O')iron is a coordination complex where a central iron(III) ion is coordinated to three 1-phenylbutane-1,3-dionate ligands. This compound is known by several alternative names, which are often used interchangeably in scientific literature.

Table 1: Alternative Names and Identifiers

| Name | Identifier |

| Systematic Name | This compound(III) |

| Common Synonyms | Tris(benzoylacetonato)iron(III), Ferric phenylbutanedionate, Iron(III) benzoylacetonate |

| CAS Number | 14323-17-2 |

| Molecular Formula | C₃₀H₂₇FeO₆[1] |

| InChI Key | SHKULEYTGSZLHI-PRRKNHKKSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential applications in biological systems.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 539.39 g/mol | [2] |

| Appearance | Red-brown powder | [1] |

| Melting Point | 216 °C | [2] |

| Solubility | Insoluble in water | [1] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [2] |

Synthesis and Preparation

Representative Experimental Protocol: Synthesis of Tris(2,4-pentanedionato)iron(III)[3]

This protocol can be adapted for the synthesis of this compound by substituting 2,4-pentanedione with 1-phenylbutane-1,3-dione.

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

1-phenylbutane-1,3-dione

-

Sodium acetate trihydrate (NaC₂H₃O₂·3H₂O)

-

Deionized water

-

Methanol

Procedure:

-

Dissolve a specific molar amount of iron(III) chloride hexahydrate in a minimal amount of deionized water.

-

In a separate beaker, dissolve a threefold molar excess of sodium acetate trihydrate in a minimal amount of deionized water.

-

Slowly add the sodium acetate solution to the iron(III) chloride solution with constant stirring.

-

Dissolve a threefold molar excess of 1-phenylbutane-1,3-dione in methanol.

-

Add the methanolic solution of the ligand to the aqueous iron(III) chloride/sodium acetate mixture.

-

Continue stirring the reaction mixture for a designated period (e.g., 5 minutes) to allow for the formation of the precipitate.[3]

-

Collect the solid product by suction filtration.

-

Wash the product multiple times with deionized water to remove any unreacted salts.[3]

-

Air-dry the product under suction and then further dry it in a desiccator to a constant weight.[3]

Biological Role as an Iron Chelator and Putative Signaling Pathways

This compound belongs to the class of iron chelators. Iron is an essential element for numerous cellular processes, but its excess can be toxic due to its participation in the generation of reactive oxygen species (ROS). Iron chelators are compounds that can bind to iron, thereby reducing its bioavailability and mitigating its toxic effects. This property makes them promising therapeutic agents for various diseases, including cancer.

While direct experimental evidence for the effect of this compound on specific signaling pathways is limited in the available literature, the general mechanisms of iron chelators suggest potential interactions with key cellular signaling cascades.

General Mechanism of Iron Chelation and Cellular Effects

The diagram below illustrates the generalized mechanism by which an iron chelator like this compound is proposed to exert its cellular effects. By reducing the intracellular labile iron pool, it can modulate the activity of iron-dependent enzymes and transcription factors, leading to downstream effects on cell proliferation, survival, and signaling.

Caption: General mechanism of an iron chelator.

Putative Effects on Signaling Pathways

-

NF-κB Pathway: The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Some studies suggest that iron can modulate NF-κB activity, and therefore, iron chelators may indirectly influence this pathway.

-

Wnt/β-catenin Pathway: The Wnt signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer. There is emerging evidence that iron metabolism and Wnt signaling are interconnected, suggesting a potential role for iron chelators in modulating this pathway.

Experimental Protocols for Biological Evaluation

While specific quantitative data for the biological activity of this compound is not available, the following are general protocols that can be employed to assess its efficacy as an iron chelator and its impact on cellular processes.

Quantitative Determination of Iron Chelation Capacity

A common method to quantify the iron-chelating ability of a compound is through a colorimetric assay using an iron-sensitive dye.

Principle:

This assay is based on the competition for iron between the chelating agent and an indicator dye (e.g., ferrozine), which forms a colored complex with iron. The reduction in color intensity of the iron-dye complex is proportional to the chelating activity of the test compound.

General Protocol:

-

Prepare a solution of the test compound (this compound) at various concentrations.

-

In a multi-well plate, add the test compound solutions.

-

Add a solution of iron(II) chloride.

-

Initiate the reaction by adding a solution of ferrozine.

-

Incubate the mixture at room temperature for a specified time.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferrozine-iron complex (typically around 562 nm).

-

Calculate the percentage of iron chelation using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100

Measurement of Intracellular Calcium Chelation

The effect of an iron chelator on intracellular calcium levels can be assessed using fluorescent calcium indicators.

Principle:

Fluorescent dyes that specifically bind to calcium ions are loaded into cells. Changes in intracellular calcium concentration are then monitored by measuring the fluorescence intensity.

General Protocol:

-

Culture cells to an appropriate confluency in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a dye-containing medium for a specific duration.

-

Wash the cells to remove the extracellular dye.

-

Treat the cells with various concentrations of this compound.

-

Monitor the changes in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.

-

The change in fluorescence is indicative of the compound's effect on intracellular calcium levels.

Summary and Future Directions

This compound is a well-characterized iron(III) complex with established physicochemical properties. Its classification as an iron chelator suggests a range of potential biological activities relevant to drug development, particularly in the context of diseases associated with iron dysregulation, such as cancer.

The primary limitation in the current understanding of this compound is the lack of specific, quantitative biological data. Future research should focus on:

-

Quantitative Cytotoxicity Studies: Determining the IC₅₀ values of this compound against a panel of cancer cell lines to ascertain its anti-proliferative activity.

-

Detailed Mechanistic Studies: Investigating the specific effects of this compound on key signaling pathways, such as NF-κB and Wnt/β-catenin, through techniques like Western blotting and reporter gene assays.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of relevant diseases.

The generation of such data will be crucial in unlocking the full therapeutic potential of this intriguing iron chelator.

References

Methodological & Application

Application Notes and Protocols: Tris(1-phenylbutane-1,3-dionato-O,O')iron as a Catalyst in Cross-Coupling Reactions

Introduction

Tris(1-phenylbutane-1,3-dionato-O,O')iron, also known as iron(III) benzoylacetonate, belongs to the class of iron(III) β-diketonate complexes. These air-stable and cost-effective iron compounds have garnered significant interest as precatalysts in a variety of organic transformations, including cross-coupling reactions. While specific literature on this compound in this context is limited, the closely related and well-studied analogue, tris(acetylacetonato)iron(III) or Fe(acac)₃, serves as an excellent model for its potential catalytic activity.[1][2][3] Iron-catalyzed cross-coupling reactions are an attractive, more sustainable alternative to methods employing expensive and toxic heavy metals like palladium and nickel.[4][5][6] This document provides an overview of the application of iron(III) β-diketonates as catalysts in cross-coupling reactions, with a focus on protocols for Kumada and Suzuki-Miyaura type couplings.

Mechanism of Action

The precise mechanism of iron-catalyzed cross-coupling reactions is often complex and subject to ongoing research. It is generally accepted that the Fe(III) precatalyst is reduced in situ to a more reactive low-valent iron species, possibly Fe(0) or Fe(I), which then enters the catalytic cycle.[4] The catalytic cycle for a Kumada-type coupling, for example, is thought to proceed through a series of steps including oxidative addition, transmetalation, and reductive elimination.

Caption: A generalized catalytic cycle for iron-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols are representative examples of iron-catalyzed cross-coupling reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Iron-Catalyzed Kumada Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents

This protocol is adapted from literature procedures demonstrating the coupling of alkyl halides with aryl Grignard reagents using an iron catalyst and an additive.[7]

Materials:

-

This compound or Tris(acetylacetonato)iron(III) [Fe(acac)₃]

-

Alkyl halide (e.g., 1-bromooctane)

-

Aryl Grignard reagent (e.g., phenylmagnesium bromide)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and standard Schlenk line techniques

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

-

To the flask, add this compound (or Fe(acac)₃) (e.g., 0.05 mmol, 5 mol%).

-

Add anhydrous THF (e.g., 5 mL) to the flask.

-

Add the alkyl halide (e.g., 1.0 mmol) to the flask.

-

Add TMEDA (e.g., 1.2 mmol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the aryl Grignard reagent (e.g., 1.2 mmol) to the reaction mixture dropwise over a period of 10-15 minutes.

-

Allow the reaction to warm to room temperature and stir for the specified time (e.g., 2-12 hours), monitoring the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative data for the iron-catalyzed cross-coupling of various alkyl halides with aryl Grignard reagents.[7]

| Entry | Alkyl Halide | Aryl Grignard Reagent | Catalyst Loading (mol%) | Additive | Time (h) | Yield (%) |

| 1 | 1-Bromooctane | Phenylmagnesium bromide | 5 | TMEDA | 2 | 95 |

| 2 | 1-Bromododecane | Phenylmagnesium bromide | 5 | TMEDA | 2 | 99 |

| 3 | Cyclohexyl bromide | Phenylmagnesium bromide | 5 | TMEDA | 12 | 85 |

| 4 | 1-Bromooctane | 4-Methoxyphenylmagnesium bromide | 5 | TMEDA | 2 | 93 |

| 5 | 1-Bromooctane | 2-Naphthylmagnesium bromide | 5 | TMEDA | 2 | 91 |

Experimental Workflow

Caption: A step-by-step workflow for the iron-catalyzed Kumada cross-coupling protocol.

Protocol 2: Iron-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Halides with Arylboronic Esters

This protocol is based on recent developments in iron-catalyzed Suzuki-Miyaura reactions.[8]

Materials:

-

Air-stable iron(III) precatalyst (e.g., a complex with β-diketiminate and acetylacetonate ligands)

-

Alkyl halide (e.g., 1-iodoadamantane)

-

Arylboronic ester (e.g., 4-methoxyphenylboronic acid pinacol ester)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Reaction vial with a screw cap and septum

-

Magnetic stirrer and stir bar

Procedure:

-

In a nitrogen-filled glovebox, weigh the iron precatalyst (e.g., 0.05 mmol, 5 mol%), the arylboronic ester (e.g., 1.2 mmol), and the base (e.g., 1.5 mmol) into a reaction vial.

-

Add a magnetic stir bar to the vial.

-

Add the anhydrous solvent (e.g., 2 mL).

-

Add the alkyl halide (e.g., 1.0 mmol) to the vial.

-

Seal the vial with a screw cap and remove it from the glovebox.

-

Place the vial on a magnetic stirrer and heat to the desired temperature (e.g., 50 °C) for the specified time (e.g., 12-24 hours).

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Follow a standard workup procedure involving extraction, drying, and purification as described in Protocol 1.

Safety Considerations

-

Iron catalysts are generally less toxic than palladium or nickel catalysts, but they should still be handled with care in a well-ventilated fume hood.

-

Grignard reagents are highly reactive and flammable; they must be handled under an inert atmosphere and away from moisture.

-

Alkyl halides and other organic reagents may be toxic or flammable. Always consult the Safety Data Sheet (SDS) for each chemical before use.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

- 1. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]

- 2. repo.uni-hannover.de [repo.uni-hannover.de]

- 3. researchgate.net [researchgate.net]

- 4. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General method for iron-catalyzed multicomponent radical cascades–cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iron-catalyzed domino coupling reactions of π-systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Application of Iron(III) Benzoylacetonate in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) benzoylacetonate, an iron(III) complex of a β-diketonate ligand, is emerging as a versatile and economical catalyst in organic synthesis. Leveraging the Lewis acidic nature and redox properties of the iron center, this compound offers a cost-effective and environmentally benign alternative to precious metal catalysts. Its applications span a range of organic transformations, including polymerization reactions and the synthesis of heterocyclic compounds. This document provides detailed application notes and experimental protocols for key synthetic methodologies where iron(III) benzoylacetonate and its close analogue, iron(III) acetylacetonate, have shown significant utility.

Note on Analogous Catalyst: While specific literature on iron(III) benzoylacetonate is still developing, its chemical properties are closely related to the well-studied iron(III) acetylacetonate, Fe(acac)₃.[1] The protocols detailed below are based on established procedures using Fe(acac)₃ and are expected to be readily adaptable for iron(III) benzoylacetonate, offering a solid foundation for methodological development.

Physical and Chemical Properties of Iron(III) Benzoylacetonate

| Property | Value |

| Chemical Formula | C₃₀H₂₇FeO₆ |

| Molecular Weight | 547.38 g/mol |

| Appearance | Red-brown powder |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents.[2] |

Catalysis of Polyurethane Formation

Iron(III) β-diketonate complexes are effective catalysts for the formation of polyurethanes, accelerating the reaction between polyols and isocyanates.[3][4][5] This catalytic activity is crucial in various industrial applications, including the production of foams, elastomers, and coatings.

Application Note

Iron(III) benzoylacetonate can be employed as a catalyst in the synthesis of biodegradable polyurethanes. For instance, in the preparation of poly(ester urethane) networks for biomedical applications, the catalyst facilitates the cross-linking of macrodiols with diisocyanates. The resulting polymers exhibit tunable mechanical properties and degradation rates, making them suitable for tissue engineering scaffolds.[6]

Experimental Protocol: Synthesis of a Biodegradable Poly(ester urethane)

This protocol describes the synthesis of a cross-linked polyurethane (CPU) using a poly(caprolactone)-poly(ethylene glycol)-poly(caprolactone) (PCL-PEG-PCL) macrodiol, hexamethylene diisocyanate (HDI), and trimethylolpropane (TMP) as a cross-linker, with iron(III) acetylacetonate as the catalyst.

Materials:

-

PCL-PEG-PCL diol

-

Hexamethylene diisocyanate (HDI)

-

Trimethylolpropane (TMP)

-

Iron(III) acetylacetonate (Fe(acac)₃) (or Iron(III) benzoylacetonate)

-

Anhydrous toluene

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve the PCL-PEG-PCL diol and TMP in anhydrous toluene.

-

Add iron(III) acetylacetonate (0.1 mol% relative to the diol) to the solution and stir until fully dissolved.

-

Slowly add HDI to the reaction mixture at room temperature with vigorous stirring.

-

Heat the reaction mixture to 80 °C and maintain for 4-6 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

-

Once the reaction is complete, cast the resulting polymer solution into a Teflon mold and allow the solvent to evaporate slowly in a fume hood, followed by drying under vacuum to obtain the polyurethane film.

Quantitative Data

| Catalyst | Diol/Isocyanate/Cross-linker Ratio | Reaction Time (h) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Fe(acac)₃ | Varies based on desired properties | 4-6 | 4.73 ± 0.46 | 137 ± 10 | [6] |

Olefin Polymerization

Iron(III) complexes with β-diketonate ligands, in combination with co-catalysts, are active in the polymerization of olefins such as ethylene. These catalyst systems offer an inexpensive alternative to traditional Ziegler-Natta or metallocene catalysts.

Application Note

Iron(III) benzoylacetonate, activated by a suitable co-catalyst like methylaluminoxane (MAO), can catalyze the polymerization of ethylene to produce polyethylene. The properties of the resulting polymer, such as molecular weight and branching, can be influenced by the reaction conditions and the nature of the ligands on the iron center.

Experimental Protocol: Ethylene Polymerization

This protocol outlines a general procedure for the polymerization of ethylene using an iron(III) β-diketonate catalyst.

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃) (or Iron(III) benzoylacetonate)

-

Methylaluminoxane (MAO) solution in toluene

-

Anhydrous toluene

-

High-purity ethylene gas

Procedure:

-

Assemble a high-pressure reactor equipped with a mechanical stirrer, temperature and pressure controls, and gas inlet/outlet lines. Purge the reactor thoroughly with nitrogen.

-

Introduce a specific volume of anhydrous toluene into the reactor.

-

Inject the MAO solution into the reactor and stir.

-

In a separate Schlenk flask, dissolve the iron(III) acetylacetonate in anhydrous toluene.

-

Inject the catalyst solution into the reactor.

-

Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm).

-

Maintain the reaction at a constant temperature (e.g., 50 °C) with continuous stirring.

-

After the desired reaction time, vent the reactor and quench the polymerization by adding acidified methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Quantitative Data

| Catalyst System | Ethylene Pressure (atm) | Temperature (°C) | Activity (kg PE / (mol Fe · h)) | Polymer Mₙ ( g/mol ) | Polydispersity Index (PDI) |

| Fe(acac)₃ / MAO | 10 | 50 | Varies | Varies | Varies |

Note: Specific activity and polymer properties are highly dependent on the Fe/Al ratio and reaction conditions.